An In-Depth Technical Guide to N,N-Dimethylethylamine: Structure, Properties, Synthesis, and Analysis
An In-Depth Technical Guide to N,N-Dimethylethylamine: Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylethylamine (DMEA), a tertiary amine with the chemical formula C₄H₁₁N, is a versatile and reactive compound utilized across various sectors of the chemical industry.[1] Its unique combination of steric and electronic properties makes it a valuable catalyst, building block, and reagent in organic synthesis. This guide provides a comprehensive technical overview of DMEA, focusing on its chemical structure, physicochemical properties, laboratory-scale synthesis, purification, and analytical characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required for the effective and safe handling and application of this important chemical.
Chemical Structure and Physicochemical Properties
N,N-Dimethylethylamine is an aliphatic tertiary amine characterized by an ethyl group and two methyl groups attached to a central nitrogen atom. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic characteristics to the molecule.
Below is a table summarizing the key physicochemical properties of N,N-Dimethylethylamine:
| Property | Value | References |
| Molecular Formula | C₄H₁₁N | [1] |
| Molecular Weight | 73.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Strong, fishy, or ammonia-like | [2] |
| Boiling Point | 36–38 °C | [1] |
| Melting Point | -140 °C | [1] |
| Density | 0.675 g/mL at 25 °C | [1] |
| Solubility | Miscible with water and soluble in organic solvents | [1] |
| Flash Point | -28 °C | [1] |
| CAS Number | 598-56-1 | [2] |
Synthesis of N,N-Dimethylethylamine via the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established and reliable method for the methylation of primary and secondary amines to their corresponding tertiary amines.[2][3] This reductive amination process utilizes formaldehyde as the methylating agent and formic acid as the reducing agent.[2][3] A key advantage of this method is the prevention of over-methylation to form quaternary ammonium salts.[2]
The overall reaction for the synthesis of N,N-Dimethylethylamine from ethylamine is as follows:
CH₃CH₂NH₂ + 2 HCHO + 2 HCOOH → CH₃CH₂N(CH₃)₂ + 2 CO₂ + 2 H₂O
Reaction Mechanism
The reaction proceeds through a two-step methylation process. First, ethylamine reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid to yield N-methylethylamine. This secondary amine then undergoes a second, analogous methylation step to produce the final product, N,N-Dimethylethylamine.[2]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol details the synthesis of N,N-Dimethylethylamine from ethylamine.
Materials:
-
Ethylamine (70% solution in water)
-
Formaldehyde (37% solution in water)
-
Formic acid (88-91%)
-
Sodium hydroxide (solid)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add formic acid (46 g, 1.0 mol).
-
Addition of Ethylamine: Cool the flask in an ice-water bath and slowly add ethylamine (70% solution, 32.2 g, 0.5 mol) with continuous stirring.
-
Addition of Formaldehyde: To the resulting solution, add formaldehyde (37% solution, 81 g, 1.0 mol).
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 8-12 hours. The evolution of carbon dioxide will be observed.
-
Work-up - Basification: After cooling the reaction mixture to room temperature, carefully add solid sodium hydroxide pellets until the solution is strongly basic (pH > 12). This will liberate the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether by simple distillation.
Purification by Vacuum Distillation
Due to its low boiling point, N,N-Dimethylethylamine can be effectively purified by vacuum distillation.
Apparatus:
-
Distillation flask
-
Claisen adapter
-
Vigreux column (short path)
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., water aspirator or vacuum pump)
-
Manometer
Procedure:
-
Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[4]
-
Distillation: Transfer the crude N,N-Dimethylethylamine to the distillation flask. Apply vacuum and gently heat the flask.[4]
-
Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of N,N-Dimethylethylamine is approximately 20 °C at 200 mmHg.
Analytical Characterization
Quantitative Analysis by Non-Aqueous Acid-Base Titration
The basic nature of N,N-Dimethylethylamine allows for its quantification via acid-base titration in a non-aqueous solvent. This method is particularly useful for samples where water might interfere with the titration.[5]
Reagents:
-
Glacial acetic acid
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Crystal violet indicator
Procedure:
-
Sample Preparation: Accurately weigh a sample of N,N-Dimethylethylamine (approximately 0.1-0.2 g) into a clean, dry flask.
-
Dissolution: Dissolve the sample in 25 mL of glacial acetic acid.
-
Titration: Add 2-3 drops of crystal violet indicator and titrate with standardized 0.1 N perchloric acid in glacial acetic acid until the color changes from violet to blue-green.[6]
-
Calculation: The percentage purity of N,N-Dimethylethylamine can be calculated using the following formula:
% Purity = (V × N × 73.14) / (W × 10)
Where:
-
V = Volume of perchloric acid titrant (mL)
-
N = Normality of perchloric acid titrant
-
73.14 = Molecular weight of N,N-Dimethylethylamine
-
W = Weight of the sample (g)
-
Spectroscopic Analysis: ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of N,N-Dimethylethylamine.
¹H NMR (Proton NMR):
The ¹H NMR spectrum of N,N-Dimethylethylamine is expected to show three distinct signals:
-
A triplet corresponding to the three protons of the methyl group of the ethyl moiety (-CH₂-CH ₃), typically appearing around δ 1.0-1.2 ppm. This signal is split by the adjacent methylene protons.
-
A quartet corresponding to the two protons of the methylene group (-CH ₂-CH₃), expected around δ 2.3-2.5 ppm. This signal is split by the adjacent methyl protons.
-
A singlet for the six equivalent protons of the two N-methyl groups (-N(CH ₃)₂), typically appearing around δ 2.2-2.4 ppm.[7]
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum of N,N-Dimethylethylamine will exhibit three signals corresponding to the three distinct carbon environments:
-
A signal for the carbon of the ethyl's methyl group (C H₃-CH₂-), expected at approximately δ 12-15 ppm.
-
A signal for the carbon of the methylene group (-C H₂-CH₃), expected around δ 50-55 ppm.
-
A signal for the two equivalent carbons of the N-methyl groups (-N(C H₃)₂), typically appearing around δ 42-45 ppm.[8]
Applications in Research and Development
N,N-Dimethylethylamine serves as a versatile reagent and catalyst in various research and industrial applications:
-
Catalyst: It is widely used as a catalyst in the production of polyurethanes and epoxy resins, particularly in the foundry industry for sand core production.[1]
-
Organic Synthesis: DMEA is employed as a base and nucleophile in a variety of organic transformations. It can facilitate reactions such as the enolization of aryl ketones.[1]
-
Precursor for Quaternary Ammonium Compounds: It serves as a key intermediate in the synthesis of quaternary ammonium compounds, which have applications as surfactants, phase-transfer catalysts, and biocides.[1]
-
Pharmaceutical and Agrochemical Synthesis: The dimethylaminoethyl moiety is present in numerous biologically active molecules. DMEA can be used as a building block in the synthesis of pharmaceuticals and agrochemicals.[3]
Safety and Handling
N,N-Dimethylethylamine is a highly flammable and corrosive liquid.[1] It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[2]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use spark-proof tools and explosion-proof equipment.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualization of Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of N,N-Dimethylethylamine.
Analytical Workflow
Caption: Workflow for the analytical characterization of N,N-Dimethylethylamine.
References
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Vacuum distillation - Wikipedia. [Link]
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5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. [Link]
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N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem. [Link]
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